2,6-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
“2,6-Dimethyl-1,2,3,4-tetrahydroquinoline” is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been a subject of interest in many research studies . For example, one study reported a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
Scientific Research Applications
Synthesis and Chemical Properties
- 2,6-Dimethyl-1,2-dihydroquinoline has been identified as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline. It demonstrates how dihydroquinolines can be prepared efficiently via acid-catalyzed elimination of water from a 4-hydroxy-1,2,3,4-tetrahydroquinoline (Dauphinee & Forrest, 1978).
- Another study focused on the decomposition of 2,6-diethylaniline in the presence of 1,2,3,4-tetrahydroquinoline, showing that the latter inhibits the decomposition of the former, with the inhibition dependent on its concentration (Gnofam et al., 1989).
Biological and Medicinal Applications
- Tetrahydroquinolines, including variants like 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline, have shown activity as peroxisome proliferator-activated receptor agonists, indicating potential in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013).
- Studies have also investigated microbiological transformations of tetrahydroquinoline derivatives, which aid in understanding their stereochemistry and potential applications in various fields (Crabb, Canfield, & Bowen, 1994).
Synthesis Techniques and Modifications
- The synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene has been explored, demonstrating applications in asymmetric cyclization leading to chiral tetrahydroquinolines (Hara et al., 2007).
- Moreover, the ultrasound-assisted synthesis of 1,4,6,8-tetrahydroquinolines in aqueous medium shows the evolving methodologies in creating these compounds, emphasizing the importance of green chemistry and minimal environmental impact (Siddekha, Azzam, & Pasha, 2014).
properties
IUPAC Name |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3,6-7,9,12H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEQGRQCHGIUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517989 | |
Record name | 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
16078-45-8 | |
Record name | 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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